molecular formula C15H30N2O2 B7938571 tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate

tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate

Cat. No.: B7938571
M. Wt: 270.41 g/mol
InChI Key: VXBOQIRZZNUNQV-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a butylamino group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and butylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, butylamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Piperidine is first reacted with tert-butyl chloroformate to form the intermediate tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with butylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
  • tert-Butyl 4-[(phenylamino)methyl]piperidine-1-carboxylate
  • tert-Butyl 4-[(tert-butylamino)methyl]piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and the development of new pharmaceuticals.

Properties

IUPAC Name

tert-butyl 4-(butylaminomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-5-6-9-16-12-13-7-10-17(11-8-13)14(18)19-15(2,3)4/h13,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBOQIRZZNUNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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